Compound Description: This compound serves as a key starting material for the synthesis of various acyl derivatives, including N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride (compound 15 in the study). These derivatives were evaluated for their antiulcer activity in rats. []
Relevance: 2-(3,4-Dimethoxyphenyl)ethylamine shares a similar dimethoxyphenyl moiety with N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide. The difference lies in the presence of an ethylamine group in 2-(3,4-Dimethoxyphenyl)ethylamine as opposed to the benzamide group with an ethylsulfonylmethylamino substituent in the target compound. This structural similarity makes it relevant for understanding the structure-activity relationship of compounds with a dimethoxyphenyl core. []
Compound Description: This compound was synthesized from 2-(3,4-dimethoxyphenyl)ethylamine and displayed significant antiulcer activity in rats when administered intraperitoneally. Further modifications of this compound led to the development of more potent and orally active antiulcer agents. []
Relevance: N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride, like N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide, contains a dimethoxyphenyl group. The presence of this shared structural motif and the observed biological activity of this compound makes it interesting for exploring the pharmacological potential of similar compounds with modifications on the dimethoxyphenyl core. []
Compound Description: This compound, derived from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride, exhibited potent antiulcer activity when given orally to rats. This compound and related derivatives with alkyl substitutions on the benzamide nitrogen demonstrated significant efficacy in preventing gastric ulceration. []
Relevance: While 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide retains the dimethoxyphenyl group found in N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide, it differs in the substitution on the benzamide nitrogen and the presence of an additional carbamoylmethyl group. This compound highlights how modifications to the core structure can significantly impact biological activity and bioavailability. []
Compound Description: This compound, also known as the Knorr linker or Rink amide linker, is a valuable tool in solid-phase organic synthesis, particularly in Fmoc/tBu solid-phase peptide synthesis. It allows for the attachment of molecules to resins, facilitating chemical reactions and purification processes. []
Compound Description: This thiourea derivative was identified as an inhibitor of herpes simplex virus type 1 (HSV-1) replication. It acts late in the viral replication cycle by affecting the cleavage and packaging of viral DNA, suggesting a role in disrupting the encapsidation process. []
Compound Description: This class of non-classical antifolate compounds includes eight novel 2,4-diamino-5-(anilinomethyl)pyrrolo[2,3-d]pyrimidines (compounds 1-8 in the study) with various substituents on the aniline ring. These compounds were designed as potential inhibitors of dihydrofolate reductases (DHFRs), enzymes crucial for folate metabolism. []
Relevance: Although structurally distinct from N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide, these compounds are mentioned due to their function as antifolates, a class of drugs with significant therapeutic importance. The study focuses on the development of DHFR inhibitors with improved selectivity for specific pathogens like Toxoplasma gondii. []
Compound Description: This classical antifolate analogue of the 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines was synthesized and evaluated for its activity against DHFR. It displayed inhibitory activity comparable to methotrexate (MTX) against various human cancer cell lines. Further evaluation revealed that this compound utilizes the reduced folate/MTX transport system, primarily inhibits DHFR, and its mechanism of action involves poly-gamma-glutamylation. []
Relevance: Similar to the previous entry, this compound is highlighted due to its classification as an antifolate and its potent inhibitory activity against DHFR. While not directly related to N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide structurally, it is included in the context of exploring various antifolate compounds and their mechanisms of action. []
Compound Description: This group comprises ten novel 2,4-diamino-5-chloroquinazoline analogues, synthesized and evaluated as inhibitors of DHFR from rat liver, Pneumocystis carinii, and Toxoplasma gondii. The most potent inhibitors in this series were those with an ArCH2-NH or ArNHCH2 side chain, demonstrating selectivity for the T. gondii enzyme. []
Relevance: These quinazoline analogues, while structurally different from N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide, share the common goal of inhibiting DHFR. The study highlights the importance of structural modifications in influencing the potency and selectivity of DHFR inhibitors for specific organisms. []
2,4-diamino-6-substituted pyrido[3,2-d]pyrimidine analogues of piritrexim
Compound Description: This series includes twenty-one 2,4-diamino-6-substituted pyrido[3,2-d]pyrimidine analogues designed as inhibitors of DHFR. These compounds were synthesized and tested against DHFR from rat liver, Pneumocystis carinii, and Toxoplasma gondii. Notably, several analogues demonstrated a greater selectivity ratio for the T. gondii enzyme compared to trimetrexate or piritrexim. []
Relevance: Like the previous entries, these pyrido[3,2-d]pyrimidine analogues are presented in the context of developing potent and selective DHFR inhibitors, a therapeutic target relevant to combating opportunistic infections. While structurally distinct from N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide, they are included due to their shared target and the insights they provide into the structure-activity relationship of DHFR inhibitors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.